3-(3-Oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one
Description
3-(3-Oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one is a synthetic chromone derivative characterized by a 4H-chromen-4-one core substituted at position 3 with a conjugated enone-phenyl group. The target compound’s structure features a planar chromone system with a ketone group at position 4 and a propenone-linked phenyl moiety at position 2. This conjugation system enhances its reactivity and ability to interact with biological targets, such as enzymes or receptors involved in oxidative stress pathways . Derivatives of this compound, such as (E)-5,7-dihydroxy-3-(3-oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one (DCO-6), have shown notable anti-inflammatory and antitumor properties in preclinical studies .
Structure
3D Structure
Properties
Molecular Formula |
C18H12O3 |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
3-[(E)-3-oxo-3-phenylprop-1-enyl]chromen-4-one |
InChI |
InChI=1S/C18H12O3/c19-16(13-6-2-1-3-7-13)11-10-14-12-21-17-9-5-4-8-15(17)18(14)20/h1-12H/b11-10+ |
InChI Key |
RRINHVPKAZZHNQ-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=COC3=CC=CC=C3C2=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=COC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one typically involves the condensation of 3-oxo-3-phenylpropionic acid with 4H-chromen-4-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-Oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antioxidant Activity : Research indicates that chromone derivatives, including 3-(3-Oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, making them potential candidates for developing antioxidant therapies .
- Anti-inflammatory Properties : A study highlighted the anti-inflammatory effects of related chromone derivatives, which inhibit the p38 MAPK signaling pathway. This pathway is crucial in inflammatory responses, suggesting that this compound may similarly modulate inflammation and could be explored as a treatment for inflammatory diseases .
- Anticancer Potential : Chromones have been investigated for their anticancer properties. The structure of this compound allows for interactions with various cellular targets involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells, although further research is needed to clarify its mechanisms and efficacy .
Case Study 1: Anti-inflammatory Mechanism
A study published in the Indian Journal of Chemistry examined a related chromone derivative (DCO-6) that demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS). The findings suggest that similar compounds could be effective in treating conditions like rheumatoid arthritis and other inflammatory disorders .
Case Study 2: Antioxidant Efficacy
Another research effort focused on the antioxidant capabilities of chromone derivatives, showing that they effectively reduced lipid peroxidation and protected cellular components from oxidative damage. This property is particularly valuable for developing supplements or drugs aimed at preventing oxidative stress-related diseases .
Summary of Applications
| Application | Description |
|---|---|
| Antioxidant Activity | Scavenges free radicals; potential for oxidative stress-related conditions. |
| Anti-inflammatory | Modulates inflammatory pathways; potential treatment for inflammatory diseases. |
| Anticancer Potential | Induces apoptosis in cancer cells; requires further investigation for therapeutic use. |
Mechanism of Action
The mechanism of action of 3-(3-Oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes such as EGFR and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its anticancer effects.
Comparison with Similar Compounds
Anti-Inflammatory Activity
Antitumor Activity
Biological Activity
3-(3-Oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one, commonly referred to by its CAS number 59431-42-4, is a compound that belongs to the chromone family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The following sections will explore its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is C18H12O3, with a molecular weight of 276.29 g/mol. It has a predicted density of approximately 1.313 g/cm³ and a melting point ranging from 167 to 168 °C when dissolved in ethanol .
| Property | Value |
|---|---|
| Molecular Formula | C18H12O3 |
| Molecular Weight | 276.29 g/mol |
| Density | 1.313 g/cm³ |
| Melting Point | 167 - 168 °C |
Antioxidant Activity
Research indicates that compounds in the chromone family exhibit significant antioxidant properties. The ability of this compound to scavenge free radicals suggests its potential as a protective agent against oxidative stress-related damage. A study evaluating similar chromones demonstrated their effectiveness in inhibiting lipid peroxidation and scavenging DPPH radicals .
Anticancer Properties
Several studies have highlighted the anticancer potential of chromone derivatives. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated in vitro. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators like prostaglandins .
Case Studies
Case Study 1: Cytotoxicity Evaluation
A study focused on the cytotoxic effects of various chromone derivatives found that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value indicating moderate potency. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compound .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory effects were evaluated through in vitro assays measuring COX enzyme inhibition. The results indicated that the compound significantly reduced COX activity in a dose-dependent manner, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. What are the optimized synthetic routes for 3-(3-Oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is synthesized via Claisen-Schmidt condensation between a substituted chromen-4-one and an α,β-unsaturated ketone. Key steps include:
- Reagent Selection : Use sodium hydroxide or potassium carbonate as a base in ethanol/water mixtures for aldol condensation (e.g., 92% yield achieved for a related chromone derivative in ethanol with NaOH) .
- Solvent Optimization : Polar aprotic solvents like DMF improve solubility of intermediates, while ethanol facilitates precipitation for purification .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol yields >90% purity. Monitor by TLC and confirm via -NMR (e.g., δ 8.29 ppm for aromatic protons) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this chromone derivative?
Methodological Answer:
- NMR Spectroscopy : -NMR identifies substituent positions (e.g., δ 6.59 ppm for enolic protons) and -NMR confirms carbonyl groups (δ 176.7 ppm for C=O) .
- X-ray Diffraction : Single-crystal X-ray analysis (SHELX software) resolves the planar chromone core and dihedral angles (e.g., triclinic system, P1 space group, a = 6.4514 Å, b = 7.0785 Å) .
- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H] observed at m/z 283.3358 vs. calculated 283.2950) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory IC50_{50}50 variability)?
Methodological Answer: Discrepancies may arise from:
- Cell Model Differences : Compare RAW264.7 macrophages vs. primary peritoneal macrophages; DCO-6 showed no cytotoxicity up to 30 μM in RAW264.7 but may vary in primary cells .
- Assay Conditions : LPS concentration (e.g., 100 ng/mL vs. 1 μg/mL) impacts NO production inhibition (e.g., 70% vs. 50% inhibition). Standardize using internal controls (e.g., dexamethasone) .
- ROS Dependency : Validate via ROS scavengers (e.g., NAC) to confirm if anti-inflammatory effects are ROS-mediated .
Q. What advanced strategies are used to study the compound’s interaction with p38 MAPK in anti-inflammatory pathways?
Methodological Answer:
- Kinase Assays : Use recombinant p38 MAPK in vitro with ATP-Glo™ to quantify inhibition (IC).
- Western Blotting : Detect phospho-p38 levels in LPS-stimulated macrophages; DCO-6 reduced phosphorylation by >60% at 20 μM .
- Molecular Docking : AutoDock Vina simulates binding to the ATP pocket (PDB ID: 1OUK). Key interactions: hydrogen bonding with Met109 and hydrophobic contacts with Leu104 .
Q. How do crystallographic challenges (e.g., twinning, poor diffraction) impact structural analysis, and how are they mitigated?
Methodological Answer:
- Twinning : Use SHELXL for refinement with TWIN/BASF commands to model twin domains (e.g., batch refinement for high-throughput data) .
- Low Resolution : Merge datasets from multiple crystals or apply synchrotron radiation (λ = 0.7 Å) to enhance resolution to <1.0 Å .
- Disorder : Apply ISOR/SUMP restraints to manage thermal motion in the phenylprop-1-en-1-yl moiety .
Q. What computational methods validate the compound’s electronic structure and reactivity?
Methodological Answer:
- DFT Calculations : Gaussian 09 with B3LYP/6-311G(d,p) computes HOMO-LUMO gaps (e.g., ΔE = 4.2 eV predicts nucleophilic reactivity at the carbonyl group) .
- Molecular Dynamics (MD) : NAMD simulations (CHARMM force field) model solvation effects in aqueous PBS, revealing stable hydrogen bonding with water at the 4-oxo position .
Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate groups at the 7-hydroxy position to enhance aqueous solubility (tested via shake-flask method, pH 7.4) .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (200 nm, PDI <0.1) for sustained release; in vitro Caco-2 assays show 3-fold increased permeability vs. free compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
